

Unveiling the Architecture of Fluorenone: A Technical Guide to its Crystal Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flupranone*

Cat. No.: *B3421435*

[Get Quote](#)

For Immediate Release

This technical guide offers an in-depth analysis of the crystal structure of fluorenone ($C_{13}H_8O$), a key aromatic ketone with significant applications in organic electronics, pharmaceuticals, and materials science. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its crystallographic parameters, a detailed breakdown of the experimental protocols for its structural determination, and visualizations of the experimental workflow and molecular packing.

Crystallographic Data Summary

The crystal structure of 9-fluorenone was determined by single-crystal X-ray diffraction.^[1] The compound crystallizes in the orthorhombic space group $Pcab$ with 16 molecules per unit cell.^[1] Key crystallographic data are summarized in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement for Fluorenone.

Parameter	Value
Empirical Formula	C ₁₃ H ₈ O
Formula Weight	180.21
Crystal System	Orthorhombic
Space Group	Pcab
Unit Cell Dimensions	
a	16.068 (4) Å
b	18.650 (6) Å
c	12.550 (4) Å
Volume	3760.8 (2.0) Å ³
Z (Molecules per unit cell)	16
Calculated Density	1.273 g/cm ³
Data Collection	
Radiation	Mo Kα (λ = 0.70926 Å)
Final R index	0.056
Observed Reflections	1662

Data sourced from Luss & Smith (1972), Acta Crystallographica B28, 884-889.[1]

Table 2: Selected Bond Lengths and Angles for Fluorenone.

Bond	Length (Å)	Angle	Degree (°)
C-C (benzo rings, avg.)	1.383 (1)	C-C-O (avg.)	-
C-C (alternate set 1, avg.)	1.378 (1)	C-C-C (benzo rings, set 1 avg.)	118.0 (2)
C-C (alternate set 2, avg.)	1.388 (1)	C-C-C (benzo rings, set 2 avg.)	120.4 (2)
C-C (inter-ring)	Consistent with sp ² -sp ² single bonds	C-C-C (benzo rings, set 3 avg.)	121.7 (2)

Data reflects the key geometric parameters of the fluorenone molecule in its crystalline state, indicating a planar structure to within 0.025 Å.[1]

Experimental Protocols

The determination of the fluorenone crystal structure involves a multi-step process, from crystal growth to data analysis and structure refinement. The methodologies employed are detailed below.

Crystal Growth

Yellow, long prismatic crystals of fluorenone suitable for X-ray diffraction are typically grown from solution.[1] Common methods for obtaining single crystals of small organic molecules include:

- **Slow Evaporation:** A saturated solution of fluorenone in a suitable solvent (e.g., ethanol, benzene-petroleum ether) is allowed to evaporate slowly at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.
- **Slow Cooling:** A saturated solution of fluorenone at an elevated temperature is slowly cooled. The decrease in solubility with temperature induces crystallization.

X-ray Data Collection

A single crystal of appropriate size and quality is mounted on a goniometer head. The data for the seminal structure determination was collected using counter-recorded, single-crystal X-ray diffraction with Molybdenum K α radiation.^[1] The general workflow for data collection is as follows:

- **Crystal Mounting:** A suitable crystal is selected under a microscope and mounted on a glass fiber or loop.
- **Unit Cell Determination:** The crystal is centered in the X-ray beam, and a series of diffraction images are collected to determine the unit cell parameters and crystal system.
- **Data Collection:** A full sphere of diffraction data is collected by rotating the crystal through a series of angles, measuring the intensities of the diffracted X-ray beams.

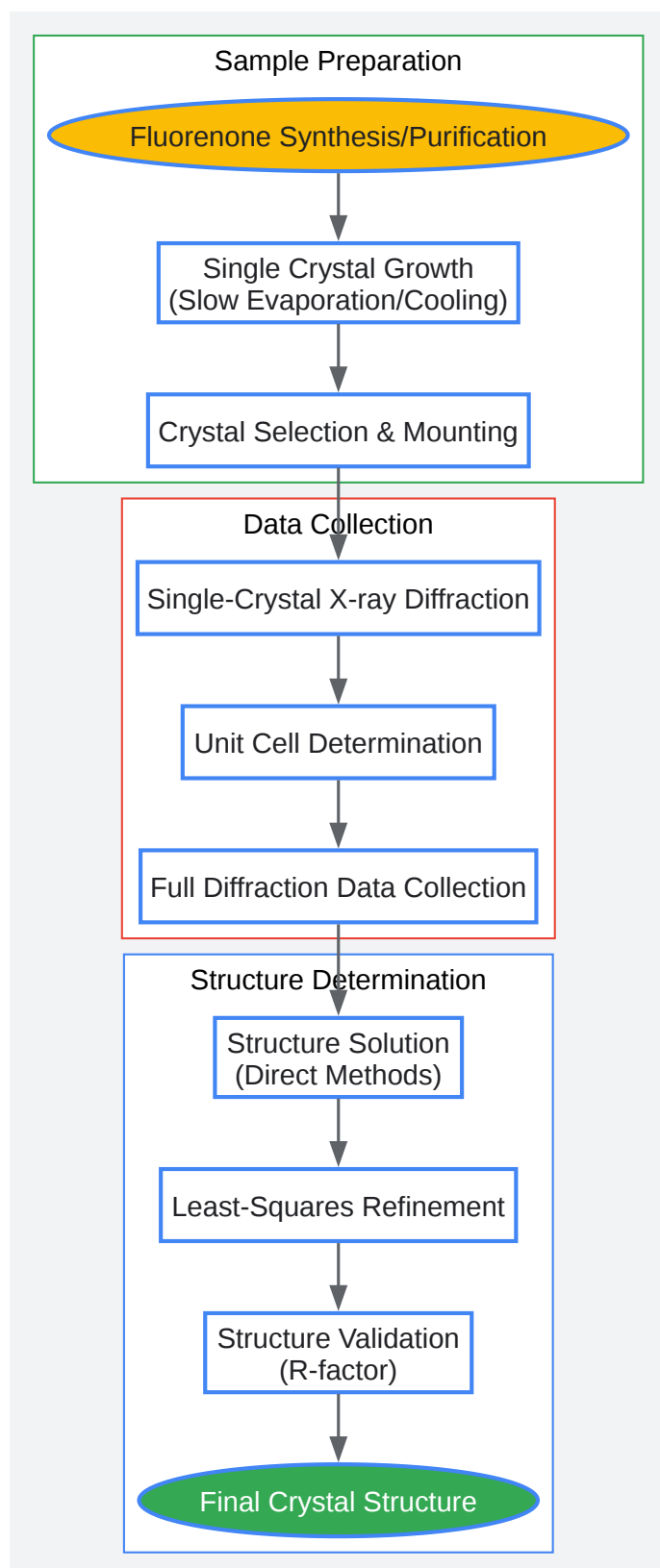
Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve and refine the crystal structure.

- **Structure Solution:** The initial atomic positions are determined using direct methods.^[1] This computational technique uses statistical relationships between the phases of the structure factors to generate an initial electron density map.
- **Structure Refinement:** The atomic model is refined against the experimental data using the method of least squares.^[1] This iterative process adjusts atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from a difference Fourier map and their positions and isotropic temperature factors are also refined.^[1] The quality of the final refined structure is assessed by the R-factor, which should be as low as possible (the final R index for the fluorenone structure was 0.056).^[1]

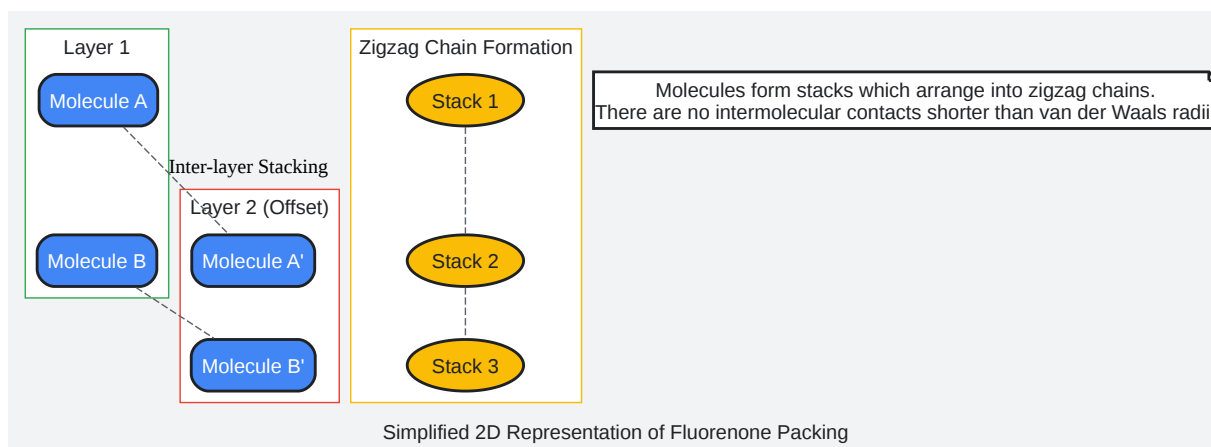
Visualizations

The following diagrams illustrate the experimental workflow for fluorenone crystal structure analysis and the resulting molecular packing in the crystal lattice.



[Click to download full resolution via product page](#)

Experimental workflow for fluorenone crystal structure analysis.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [Unveiling the Architecture of Fluorenone: A Technical Guide to its Crystal Structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3421435#fluorenone-crystal-structure-analysis\]](https://www.benchchem.com/product/b3421435#fluorenone-crystal-structure-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com